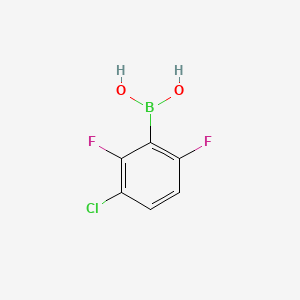

3-Chloro-2,6-difluorophenylboronic acid

描述

Significance of Organoboron Compounds in Contemporary Chemistry

Organoboron compounds, a class that includes arylboronic acids, have seen a dramatic expansion in their roles within chemistry. researchgate.net Initially recognized for their utility in reactions like hydroboration, their application has grown to encompass metal-catalyzed processes, asymmetric synthesis, and acid catalysis. acs.orgresearchgate.net The unique electronic structure of boron, with its empty p-orbital, imparts mild Lewis acidity and a distinct reactivity profile that chemists have learned to harness with remarkable precision. acs.orgnumberanalytics.com This has cemented their status as major players in both synthetic and medicinal chemistry. researchgate.net

The versatility of organoboron compounds, particularly arylboronic acids, in organic synthesis is extensive. numberanalytics.com They are most famously utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govnumberanalytics.comnbinno.com This reaction's tolerance for a wide range of functional groups allows for its application in the synthesis of complex molecules, including natural products and pharmaceuticals. fiveable.menumberanalytics.com Beyond C-C bond formation, arylboronic acids are also key partners in the creation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, showcasing their broad utility in constructing diverse chemical linkages. nih.govresearchgate.net Their reactivity extends to other important transformations, including conjugate additions, cycloadditions, and oxidation reactions. numberanalytics.com

Arylboronic acids are considered fundamental building blocks in synthetic chemistry. researchgate.netfiveable.me Their stability and ease of handling, compared to other organometallic reagents, make them safe and practical starting materials. researchgate.netfiveable.me They serve as essential precursors in the assembly of biaryl structures, which are common motifs in many biologically active compounds and functional materials. sigmaaldrich.comnih.gov The ability to introduce various substituents onto the aryl ring allows chemists to create a vast library of building blocks with tailored electronic and steric properties, which can then be used in iterative synthesis to construct complex target molecules in an "assembly line" fashion. nih.gov

The utility of organoboron compounds is not confined to synthesis. In materials science, their unique electronic and optical properties are exploited in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.netnbinno.com The incorporation of boron into π-conjugated systems can tune the material's charge transport and emissive characteristics. numberanalytics.comnbinno.com In analytical chemistry, the ability of boronic acids to bind selectively and reversibly with diols has led to the creation of sophisticated chemosensors for detecting carbohydrates like glucose. researchgate.net Furthermore, in medicinal chemistry, boronic acids are not only synthetic intermediates but also constitute the active component of several approved drugs, such as the anticancer agent bortezomib (B1684674) and the antifungal tavaborole. researchgate.netnih.govmdpi.com

Overview of Halogenated Phenylboronic Acids in Chemical Transformations

Halogenated phenylboronic acids are a specialized subclass of arylboronic acids where one or more hydrogen atoms on the phenyl ring are replaced by halogens (F, Cl, Br, I). This substitution significantly modifies the compound's physical and chemical properties. frontiersin.org The introduction of halogens serves as a powerful strategy to fine-tune reactivity, selectivity, and pharmacokinetic properties in drug design. frontiersin.orgnbinno.com These halogenated building blocks are crucial in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. nbinno.comresearchgate.net

The introduction of halogens onto the phenyl ring has a profound impact on the reactivity and selectivity of the boronic acid. Halogens are electron-withdrawing groups, and their presence increases the Lewis acidity of the boron atom. nih.gov This enhanced acidity can be critical for interactions with biological targets or for influencing the outcome of chemical reactions. nih.govfrontiersin.org Halogenation can also direct the regioselectivity of subsequent transformations. nih.govrsc.org For instance, the presence of a boron group can direct halogenation to the ortho position of an aryl amide, a transformation that is otherwise difficult to achieve selectively. nih.gov This interplay between the boronic acid and halogen substituents provides chemists with a sophisticated tool for controlling reaction pathways. gu.se

The following table illustrates how halogenation affects the acidity (pKa) of the parent phenylboronic acid. A lower pKa value indicates a stronger acid.

| Compound | Substituent(s) | pKa |

| Phenylboronic acid | None | 8.83 wikipedia.org |

| 4-Fluorophenylboronic acid | 4-F | 8.77 nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-Tetra-F | 6.17 nih.gov |

This table demonstrates the increase in acidity with increased fluorine substitution.

Among the halogens, fluorine holds a special place in the design of arylboronic acids due to its unique properties, including high electronegativity and small size. nih.govresearchgate.net The introduction of fluorine atoms can significantly enhance the acidity of the boronic acid, a crucial factor for its use as a receptor for bioanalytes or as a biologically active substance itself. nih.gov In some cases, an ortho-fluorine substituent can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group (B–O–H···F), which can further influence the compound's conformation and acidity. nih.gov However, the design of reactions involving polyfluorinated arylboronic acids, especially those with two ortho-fluorine groups like 3-chloro-2,6-difluorophenylboronic acid, can be challenging. These compounds can be prone to protodeboronation (loss of the boronic acid group) under basic conditions, which are often required for reactions like the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This necessitates the development of specialized reaction conditions to successfully utilize these valuable building blocks. researchgate.netresearchgate.net

Contextualization of this compound

Among the vast family of arylboronic acids, this compound has emerged as a compound of significant interest due to its specific substitution pattern, which imparts unique reactivity and properties.

Unique Structural Features and Substituent Effects

The molecular architecture of this compound is distinguished by the presence of three halogen substituents on the phenyl ring: a chlorine atom at the meta-position (C3) and two fluorine atoms at the ortho-positions (C2 and C6) relative to the boronic acid group. This specific arrangement of electron-withdrawing groups profoundly influences the compound's electronic properties and reactivity.

This electronic profile makes the boronic acid a distinct building block in organic synthesis. The substituents can affect the transmetalation step in cross-coupling reactions and can provide additional sites for further functionalization in more complex synthetic schemes.

Research Rationale and Objectives

The primary rationale for the synthesis and utilization of this compound lies in its role as a specialized building block for creating highly functionalized and complex organic molecules. Researchers are interested in this compound for several key reasons:

Introduction of Specific Moieties: The 3-chloro-2,6-difluorophenyl group is a key structural motif in the development of various biologically active compounds. The ability to introduce this specific fragment efficiently via cross-coupling reactions is a primary objective for medicinal chemists and process chemists.

Fine-Tuning Molecular Properties: The strategic placement of chlorine and fluorine atoms allows for the fine-tuning of the physicochemical properties of target molecules, such as their lipophilicity and metabolic stability. This is a critical aspect of modern drug discovery.

Exploring Reaction Mechanisms: The unique electronic and steric environment of this compound makes it a valuable tool for studying the mechanisms of catalytic reactions, particularly the Suzuki-Miyaura coupling. Understanding how the ortho-difluoro and meta-chloro substitution pattern affects reaction kinetics and yields can lead to the development of more efficient and general catalytic systems.

The overarching objective for researchers working with this compound is to leverage its unique properties to access novel chemical space and to synthesize target molecules that would be difficult to obtain through other synthetic routes. Its application as a reactant is central to the synthesis of advanced intermediates and active pharmaceutical ingredients.

Compound Data

Below are tables detailing the properties of this compound and other related compounds mentioned in this article.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1031226-45-5 | C6H4BClF2O2 | 192.36 |

| This compound pinacol (B44631) ester | 2028305-90-8 | C12H14BClF2O2 | 274.50 |

| 2,6-Difluorophenylboronic acid | 162101-25-9 | C6H5BF2O2 | 157.91 |

| 3-Chlorophenylboronic acid | 63503-60-6 | C6H6BClO2 | 156.37 |

| 3-Chloro-5-fluorophenylboronic acid | 328956-61-2 | C6H5BClFO2 | 174.37 |

| (3-chloro-2,4-difluorophenyl)boronic acid | Not explicitly found, but related structures exist | C6H4BClF2O2 | 191.9961 (Monoisotopic Mass) |

| 3-Chloro-2,6-difluorophenol | 261762-51-0 | C6H3ClF2O | 164.54 |

| 3-chloro-4-hydroxyphenylacetic acid | 52918-63-5 | C8H7ClO3 | 186.59 |

Data sourced from multiple chemical suppliers and databases. chemscene.comchemblink.comuni.lusigmaaldrich.comsigmaaldrich.comfujifilm.comuni.lusigmaaldrich.commdpi.com

属性

IUPAC Name |

(3-chloro-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMAOKOKSOKHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397533 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031226-45-5 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 3 Chloro 2,6 Difluorophenylboronic Acid

Established Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into two primary strategies: the borylation of arylmetal intermediates and the metal-catalyzed cross-coupling of aryl halides with boron-containing reagents. nih.gov These routes offer distinct advantages and are often chosen based on the specific substrate and desired scale of the reaction.

A classical and widely employed method for synthesizing arylboronic acids involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a boron electrophile, typically a trialkyl borate (B1201080). nih.govgoogle.com This approach relies on the generation of a nucleophilic aryl species that subsequently attacks the electrophilic boron atom.

The Grignard reaction is a foundational method for forming carbon-carbon and carbon-heteroatom bonds. google.com In the context of arylboronic acid synthesis, an arylmagnesium halide (Grignard reagent) is prepared from the corresponding aryl halide and magnesium metal. This is followed by a reaction with a trialkyl borate, such as trimethoxyborane or triisopropylborane, and subsequent acidic hydrolysis to yield the desired arylboronic acid. google.comgoogle.com

The general scheme for this process is as follows: Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR) Ar-B(OR)₂ + 2H₂O → Ar-B(OH)₂ + 2ROH

This method is advantageous due to the ready availability of starting materials. However, the high reactivity of Grignard reagents can sometimes lead to side reactions, and the process may not be tolerant of all functional groups. google.com To enhance the efficiency and safety of this reaction, modifications such as using a mixed solvent system instead of a single solvent have been developed, which can also reduce raw material costs and simplify industrial-scale production. google.com

For instance, a general protocol for the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides has been established. organic-chemistry.org This involves either the direct insertion of magnesium in the presence of lithium chloride or a magnesium/bromine exchange with i-PrMgCl·LiCl, allowing for the synthesis of various arylboronic acids in high yields at 0°C. organic-chemistry.org

Table 1: Synthesis of Boronic Esters via Grignard Reagents

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromotoluene | 4-Tolylboronic acid pinacol (B44631) ester | 95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | 98 |

| 3 | 1-Bromonaphthalene | 1-Naphthylboronic acid pinacol ester | 92 |

Data sourced from studies on the reaction of Grignard reagents with pinacolborane. organic-chemistry.org

An alternative to Grignard reagents is the use of organolithium species, typically generated through a lithium-halogen exchange reaction between an aryl halide and an organolithium reagent like n-butyllithium or t-butyllithium. nih.govharvard.edu This exchange is particularly rapid, often occurring at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions. google.comharvard.edu The resulting aryllithium compound is then quenched with a trialkyl borate to form the boronic ester, which is subsequently hydrolyzed. google.com

The rate of lithium-halogen exchange is influenced by the halogen, with the reactivity order being I > Br > Cl. Aryl fluorides are generally unreactive in this exchange. princeton.edu This method is highly effective but requires stringent anhydrous conditions and low temperatures due to the high reactivity of organolithium reagents. google.comresearchgate.net The development of flow chemistry techniques has offered a way to manage these reactive intermediates safely and efficiently, suppressing side reactions and improving the yield of the desired boronic acid. nih.gov

For the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids, a 3-chloro-1-fluoro-2-substituted benzene (B151609) compound can be reacted with an alkyl lithium compound at temperatures ranging from -100°C to -30°C. google.com The resulting lithiated species is then quenched with an electrophilic boronic acid derivative. google.com

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction that has become a dominant method for the synthesis of arylboronic esters. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The resulting boronic esters are stable, can be easily purified by chromatography, and are suitable for direct use in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

A key advantage of the Miyaura borylation is its broad functional group tolerance, allowing for the synthesis of complex arylboronic acids that are not accessible via organometallic intermediates. organic-chemistry.org The reaction is typically carried out under mild conditions, further enhancing its applicability. researchgate.net

Significant research has been dedicated to optimizing the Miyaura borylation reaction to improve its efficiency, expand its substrate scope, and enable reactions under milder conditions. Key areas of optimization include the choice of catalyst, ligand, base, and solvent.

Recent studies have shown that the choice of base can have a profound impact on the reaction rate and catalyst efficiency. organic-chemistry.orgacs.org The use of lipophilic bases, such as potassium 2-ethylhexanoate, has been demonstrated to significantly enhance the reaction, allowing it to proceed at temperatures as low as 35°C with very low catalyst loadings (0.5 mol%). researchgate.netorganic-chemistry.orgacs.org This is attributed to the increased solubility of the base and its ability to minimize the formation of inactive catalyst complexes. organic-chemistry.org Mechanistic studies have revealed an inhibitory effect of more common bases like acetate (B1210297) on the catalytic cycle, which is mitigated by the use of bulkier carboxylates. researchgate.netorganic-chemistry.orgacs.org

The development of new palladium catalysts and phosphine (B1218219) ligands has also been crucial. For instance, the use of highly active and sterically demanding ligands like XPhos and cataCXium A has enabled the borylation of challenging substrates, including electron-deficient aryl chlorides and heteroaryl halides. nih.gov

Table 2: Optimization of Base in Miyaura Borylation

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KOAc | 80 | 16 | 85 |

| K₃PO₄ | 80 | 16 | 75 |

| Potassium 2-ethylhexanoate | 35 | 2 | 95 |

Illustrative data based on findings from studies on base optimization. researchgate.netorganic-chemistry.orgacs.org

The Miyaura borylation exhibits a broad substrate scope, accommodating a wide variety of aryl and heteroaryl halides. wikipedia.org It is compatible with numerous functional groups, including esters, ketones, amines, and thioethers, which might not be tolerated under the conditions of Grignard or organolithium-based syntheses. nih.gov The reaction has been successfully applied to aryl bromides, chlorides, iodides, and triflates. wikipedia.orgnih.gov

While generally robust, the Miyaura borylation does have some limitations. Sterically hindered substrates can sometimes react sluggishly, requiring higher catalyst loadings or more forcing conditions. nih.gov In some cases, particularly with aryl ketones, the formation of biaryl homocoupling byproducts can occur, leading to lower yields of the desired boronic ester. nih.gov Furthermore, the borylation of certain heteroaryl halides can be challenging and may necessitate the use of specialized catalyst systems and reaction conditions. nih.gov Despite these challenges, ongoing research continues to expand the boundaries of this powerful transformation, making it an indispensable tool for the synthesis of arylboronic acids like 3-chloro-2,6-difluorophenylboronic acid.

Direct Boronylation via C-H and C-F Functionalization

Direct borylation represents a powerful and atom-economical approach to arylboronic acids by converting carbon-hydrogen (C-H) or carbon-fluorine (C-F) bonds directly into carbon-boron (C-B) bonds.

C-H Borylation: Iridium-catalyzed C-H borylation has become a primary method for synthesizing aromatic organoboron compounds. umich.edu This transformation typically employs an iridium(I) precursor and a ligand, such as tetramethylphenanthroline or bipyridine, to react with a boron source like bis(pinacolato)diboron (B₂pin₂). nih.govillinois.edu The regioselectivity of this reaction is predominantly governed by steric factors, generally favoring borylation at the least hindered C-H position. youtube.com In polysubstituted arenes, this steric control allows for predictable outcomes. illinois.edu For instance, the borylation of mono-substituted benzenes often yields a mixture of meta and para products, while the ortho position is disfavored due to steric hindrance. illinois.eduyoutube.com Electronic effects also play a role, with cobalt-catalyzed systems showing a remarkable preference for C-H activation ortho to fluorine substituents. acs.org

C-F Borylation: The activation and functionalization of C-F bonds are significantly more challenging due to the high bond dissociation energy of the C-F bond. researchgate.net However, recent advancements have established nickel-catalyzed methods as a viable route for the borylation of aryl fluorides. researchgate.netnih.gov These protocols often use Ni(0) catalysts, which can oxidatively add to the C-F bond, facilitating the subsequent borylation. recercat.cat This approach is significant as it allows for the functionalization of polyfluoroarenes, providing access to boronic esters that might be difficult to obtain through other methods. acs.org Dual-catalyst systems, such as a Rh/Ni combination, have been developed for the photocatalytic C–F borylation of polyfluoroarenes, operating under mild, visible-light conditions. acs.org

Transmetalation Reactions (e.g., from Arylsilanes, Stannanes)

Transmetalation is a fundamental organometallic reaction where an organic group is transferred from one metal to another. In the context of boronic acid synthesis, it typically involves the reaction of an organometallic reagent (derived from precursors like arylsilanes or arylstannanes) with a boron electrophile.

Formation of a Reactive Organometallic Intermediate: An aryl halide or another suitable precursor is converted into a more reactive organometallic species, such as an organolithium or Grignard reagent.

Reaction with a Boron Electrophile: This intermediate then reacts with a boron-containing electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate.

Hydrolysis: The resulting boronate ester is hydrolyzed to yield the final arylboronic acid.

This classical approach remains a cornerstone of boronic acid synthesis. organic-chemistry.org While not a direct conversion from arylsilanes or stannanes in a single catalytic step, these less reactive organometallics can be converted to more reactive species (like organolithiums) before the borylation step. More directly, palladium-catalyzed cross-coupling reactions involving transmetalation are central to the utility of boronic acids, as seen in the Suzuki-Miyaura reaction. nih.govrsc.org In these catalytic cycles, the arylboronic acid (or its derivative) transmetalates its aryl group to a palladium(II) center, which is a key step for the subsequent C-C bond formation. nih.govrsc.org The efficiency of transmetalation can be influenced by factors such as the electron density of the aryl group and the nature of the palladium complex. researchgate.net

Specific Synthesis of this compound

The synthesis of this compound typically proceeds via a halogen-metal exchange followed by borylation.

Detailed Synthetic Procedures and Reaction Conditions

A common and effective laboratory-scale synthesis involves the ortho-lithiation of a suitable precursor, 1-chloro-2,4-difluorobenzene (B74516). The strong inductive effect of the fluorine atoms directs the deprotonation to the C3 position, which is situated between the chlorine and one of the fluorine atoms.

A representative procedure is as follows:

A solution of 1-chloro-2,4-difluorobenzene in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).

A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The reaction mixture is stirred for a period to ensure complete formation of the lithiated intermediate.

An electrophilic boron source, such as triisopropyl borate or trimethyl borate, is then added slowly to the reaction, quenching the organolithium species to form a boronate ester intermediate.

The reaction is warmed to room temperature and then quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester, yielding the final this compound.

The product is then typically isolated through extraction with an organic solvent, followed by drying and removal of the solvent.

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound requires careful control over reaction parameters.

Yield Optimization:

Base and Temperature Control: The choice of organolithium reagent and strict maintenance of low temperatures during lithiation are critical to prevent side reactions and decomposition of the thermally unstable lithiated intermediate. nih.gov

Solvent Choice: Anhydrous THF is commonly used as it effectively solvates the organolithium species.

Workup Procedure: Efficient extraction and isolation are key. In some cases, adding a salt during the aqueous workup can improve the partitioning of the boronic acid into the organic phase, thereby increasing the isolated yield.

Purity Considerations:

Protodeboronation: A significant side reaction that compromises purity is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. wikipedia.org This reaction can be catalyzed by acid or base and is often more prevalent for electron-deficient arylboronic acids or those with certain substitution patterns. researchgate.netresearchgate.netacs.org Polyfluorinated arylboronates can be particularly sensitive to base-induced protodeboronation. nih.gov

Purification: The crude product is often purified by recrystallization or by washing the solid product with a non-polar solvent like hexanes to remove non-polar impurities. In some cases, forming a derivative, such as the pinacol ester, can facilitate purification by chromatography, followed by hydrolysis back to the boronic acid.

Below is a table summarizing typical reaction conditions for the synthesis.

Scale-Up Synthesis Challenges and Solutions

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges.

Challenges:

Handling of Pyrophoric Reagents: The use of n-BuLi on a large scale is hazardous due to its pyrophoric nature. researchgate.netchemistryviews.org

Cryogenic Temperatures: Maintaining temperatures as low as -78 °C in large industrial reactors is energy-intensive and requires specialized equipment. researchgate.net

Exothermic Reactions: Both the lithiation and the subsequent quenching with a borate ester are highly exothermic, posing a risk of thermal runaway if not properly controlled.

Stability of Intermediates: The lithiated intermediate can be unstable, even at low temperatures, leading to reduced yields and the formation of impurities on a large scale. researchgate.net

Solutions:

Continuous Flow Technology: Flow chemistry offers a powerful solution to many of these challenges. chemistryviews.orgresearchgate.netacs.org By performing the reaction in a microreactor or a continuous flow reactor, excellent heat transfer is achieved, allowing for precise temperature control and mitigating the risk of thermal runaway. Residence times can be precisely controlled, minimizing the decomposition of unstable intermediates. acs.org

Process Safety Analysis: A thorough hazard assessment is crucial before any scale-up operation to understand the thermal risks and implement appropriate safety measures. researchgate.net

Alternative Reagents: Research into less hazardous alternatives to organolithium reagents or developing safer handling procedures is an ongoing area of process chemistry.

Chemo- and Regioselective Synthesis Strategies for Halogenated Arylboronic Acids

The synthesis of specifically substituted halogenated arylboronic acids requires precise control over both chemo- and regioselectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of halogenated arenes, this often means selectively functionalizing a C-H bond without affecting C-halogen bonds, or selectively reacting with one type of C-halogen bond over another (e.g., C-Br vs. C-F).

Pd-catalyzed C-Cl Borylation: Methods have been developed for the palladium-catalyzed borylation of aryl chlorides. Conducting these reactions under base-free conditions can be crucial for preventing the decomposition of sensitive products, such as di-ortho-fluorinated aryl boronates.

Orthogonal Coupling: The differential reactivity of carbon-halogen bonds can be exploited. For example, a C-Br bond can be selectively functionalized using a palladium catalyst while leaving a more robust C-F bond intact. The C-F bond can then be targeted for borylation in a subsequent step using a different catalytic system, such as one based on nickel. beilstein-journals.org

Regioselectivity: This refers to controlling the position of the borylation on the aromatic ring.

Steric Control: In iridium-catalyzed C-H borylation, the catalyst is primarily directed by sterics, favoring attack at the most accessible C-H bond. youtube.comrsc.org

Electronic Control: The electronic nature of the substituents heavily influences regioselectivity. In directed ortho-metalation, the choice of base and the directing group are paramount. For polyhalogenated arenes, the inductive effects of the halogens determine the most acidic proton, guiding deprotonation and subsequent borylation to a specific site. rsc.org Cobalt-based catalysts have shown a strong electronic preference for borylating C-H bonds ortho to fluorine atoms, offering a complementary strategy to sterically-driven iridium catalysts. acs.org

Directed Borylation: Functional groups on the arene can be used to direct the borylation catalyst to a specific position, typically the ortho C-H bond. rsc.org While highly effective, this requires the presence of a suitable directing group.

The interplay of these strategies allows for the rational design of synthetic routes to complex, polysubstituted halogenated arylboronic acids.

Compound List

Control of Halogen-Metal Exchange Selectivity

A primary route to this compound involves a halogen-metal exchange reaction. This fundamental process converts an organic halide into an organometallic compound, typically an organolithium or Grignard reagent. wikipedia.org For a polysubstituted arene like 1-bromo-3-chloro-2,6-difluorobenzene, the starting material of choice, achieving selectivity is paramount. The reaction's success hinges on the preferential exchange of one halogen over the others.

The selectivity of the halogen-metal exchange is kinetically controlled and depends on the stability of the resulting carbanionic intermediate and the carbon-halogen bond strength. wikipedia.org The generally accepted reactivity trend for halogens in this exchange is Iodine > Bromine > Chlorine > Fluorine. wikipedia.org This predictable hierarchy allows for the selective lithiation at the position of the most reactive halogen. For instance, reacting 1-bromo-3-chloro-2,6-difluorobenzene with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C) results in the exchange of the bromine atom, leaving the more stable C-Cl and C-F bonds intact. chemicalbook.comias.ac.in

The choice of reagent and conditions is critical. While n-BuLi is commonly used, "turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can also facilitate highly selective exchanges, often under less stringently cryogenic conditions. researchgate.net These reagents can effectively perform Br-Mg or I-Mg exchanges while tolerating other functional groups and less reactive halogens. researchgate.net

Table 1: Relative Reactivity of Aryl Halides in Halogen-Metal Exchange

| Halogen (X) in Ar-X | Carbon-Halogen Bond | General Reactivity Trend | Typical Conditions for Selective Exchange |

| Iodine (I) | C-I | Highest | iPrMgCl·LiCl, THF, -10 °C to RT researchgate.netresearchgate.net |

| Bromine (Br) | C-Br | High | n-BuLi, THF, -78 °C chemicalbook.com |

| Chlorine (Cl) | C-Cl | Moderate | Generally requires more forcing conditions or specific activation |

| Fluorine (F) | C-F | Low | Typically unreactive toward standard exchange reagents wikipedia.org |

Orthogonal Coupling Reactions

The concept of orthogonal coupling is central to the stepwise functionalization of complex molecules like this compound. This strategy involves the selective reaction of one functional group on a molecule while leaving others, which could potentially react under different conditions, untouched. nih.gov this compound possesses two distinct reactive sites amenable to cross-coupling: the boronic acid group and the chloro substituent.

These sites can be addressed selectively using different catalytic systems.

Suzuki-Miyaura Coupling: The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov Under typical conditions, using a palladium(0) catalyst and a base, the C-B bond reacts with an aryl or vinyl halide to form a new C-C bond, while the C-Cl and C-F bonds remain intact.

Functionalization of the C-Cl Bond: The chloro group can participate in other cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, although this often requires more robust catalysts (e.g., those with specialized phosphine ligands) or harsher conditions compared to the more labile C-Br or C-I bonds. researchgate.net

This orthogonality allows for a modular synthetic approach. For example, this compound can first undergo a Suzuki-Miyaura reaction at the boronic acid site. The resulting biaryl product, which still contains the chloro and fluoro substituents, can then be subjected to a second, different coupling reaction at the chlorine position in a subsequent synthetic step. This stepwise functionalization is a powerful tool for building molecular complexity. wuxibiology.comacs.org

Table 2: Illustrative Orthogonal Reactivity of this compound

| Reactive Site | Reaction Type | Catalyst/Reagents | Potential Product |

| Boronic Acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base, Ar-Br | 3-Chloro-2,6-difluoro-1,1'-biphenyl |

| Chlorine | Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base, R₂NH | 3-(Dialkylamino)-2,6-difluorophenylboronic acid |

| Chlorine | Sonogashira Coupling | Pd/Cu Catalyst, Base, Terminal Alkyne | 3-(Alkynyl)-2,6-difluorophenylboronic acid |

Flow Chemistry Approaches for Boronic Acid Synthesis

The synthesis of arylboronic acids via halogen-metal exchange is often challenged by the high reactivity and potential instability of the organometallic intermediates. researchgate.net These intermediates can decompose or engage in side reactions if not formed and used quickly under precisely controlled temperatures. Flow chemistry provides an elegant solution to these problems. nih.gov

Continuous flow reactors enable superior control over reaction parameters compared to traditional batch methods. nih.govuc.pt Key advantages include:

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, which is critical for managing the exothermic nature of lithiation reactions. organic-chemistry.orgthieme-connect.de

Short Residence Times: Reagents can be mixed and reacted within seconds or minutes, immediately followed by quenching with the borylating agent. organic-chemistry.orgrsc.org This minimizes the decomposition of the sensitive aryllithium intermediate.

Enhanced Safety: Handling highly reactive reagents like n-BuLi is safer in a closed, automated flow system, which minimizes exposure and handles small volumes at any given moment.

In a typical flow synthesis of a compound like this compound, a stream of the aryl halide (e.g., 1-bromo-3-chloro-2,6-difluorobenzene) in a solvent like THF is mixed with a stream of n-BuLi at a T-junction. organic-chemistry.org The mixture travels through a cooled coil for a specific residence time (often less than a minute) to ensure complete metal-halogen exchange before it is combined with a third stream containing an electrophilic boron source, such as trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BpinOiPr). researchgate.netresearchgate.net This rapid sequence suppresses side reactions and can lead to significantly higher yields and purity of the final boronic acid or its ester derivative. nih.govorganic-chemistry.org

Table 3: Typical Parameters for Flow Synthesis of Arylboronic Acids

| Parameter | Typical Value/Condition | Purpose | Reference |

| Reagents | Aryl Halide, n-BuLi, B(OR)₃ | Halogen-lithium exchange followed by borylation | chemicalbook.comorganic-chemistry.org |

| Temperature | -78 °C to -20 °C | Control exothermicity, stabilize organolithium intermediate | thieme-connect.de |

| Residence Time | < 1 second to a few minutes | Minimize side reactions and decomposition | organic-chemistry.org |

| Reactor Type | PFA tubing, microreactor chips | Inert, allows for rapid mixing and heat transfer | organic-chemistry.org |

| Throughput | mg/h to g/h | Scalable from lab discovery to process development | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 3 Chloro 2,6 Difluorophenylboronic Acid

Lewis Acidity and Boron Coordination Chemistry

The chemical reactivity of 3-Chloro-2,6-difluorophenylboronic acid is fundamentally governed by the Lewis acidic nature of its boron atom. A boronic acid possesses a trigonal planar boron center with a vacant p-orbital, making it an electron-pair acceptor (a Lewis acid). wiley-vch.de The acidity, and therefore reactivity, can be significantly modulated by substituents on the aromatic ring. mdpi.com In the case of this compound, the presence of three halogen atoms—two fluorine atoms ortho to the boronic acid group and one chlorine atom meta to it—has a pronounced effect. These electron-withdrawing groups increase the electrophilicity of the boron atom, enhancing its Lewis acidity compared to unsubstituted phenylboronic acid. mdpi.com

This enhanced Lewis acidity dictates its interaction with various nucleophiles, or Lewis bases, leading to the formation of tetracoordinate boronate species. semanticscholar.orgnih.gov This fundamental property is the basis for its key roles in both biological sensing and chemical synthesis.

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with Lewis bases. nih.govmdpi.com The vacant p-orbital on the boron atom of this compound readily accepts a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion (OH⁻), to form a more stable, tetrahedrally coordinated boronate anion, [ArB(OH)₃]⁻. mdpi.comsemanticscholar.org This interaction is an equilibrium process, highly dependent on the pH of the medium.

The electron-withdrawing chloro and fluoro substituents on the phenyl ring stabilize the resulting negative charge on the boronate anion, shifting the equilibrium towards its formation. mdpi.com This reversible covalent interaction is not limited to hydroxide but extends to other Lewis bases, including amines, which is crucial for applications in designing dynamic chemical systems and molecular probes. nih.govrsc.org The dynamic nature of this bond allows for applications in areas such as drug delivery and the creation of stimuli-responsive materials. rsc.org

The enhanced Lewis acidity of this compound facilitates its reversible reaction with compounds containing diol functionalities, such as sugars and other polyols, to form cyclic boronate esters. wiley-vch.deresearchgate.netwiley-vch.de This reaction is a condensation process where water is eliminated, resulting in a five- or six-membered ring. The stability of these esters is often greater than that of esters formed from simple alcohols. wiley-vch.de The presence of electron-withdrawing groups on the phenyl ring, as in this compound, generally increases the association constant for diol binding in aqueous media. researchgate.netrsc.org

This reactivity has been widely exploited for the development of sensors for carbohydrates. researchgate.net Similarly, boronic acids can engage in reversible covalent interactions with certain amino acids, such as the side chains of serine, threonine, or lysine, a property that has been harnessed in the design of reversible covalent inhibitors for enzymes, particularly proteases. mdpi.comnih.gov The interaction often involves the formation of a tetrahedral adduct with a nucleophilic amino acid residue in a protein's active site. nih.gov

Table 1: Representative pKa Values of Substituted Phenylboronic Acids

| Substituent on Phenyl Ring | pKa | Effect on Lewis Acidity |

| H (Phenylboronic acid) | ~8.8 | Baseline |

| 4-Fluoro | ~8.4 | Increased |

| 3-Fluoro | ~8.2 | Increased |

| 2-Fluoro | ~7.9 | Significantly Increased |

| 2,4-Difluoro | ~7.5 | Further Increased |

| 3-Chloro-2,6-difluoro | Estimated < 7.5 | Strongly Increased |

Note: The pKa value for this compound is estimated based on the additive electron-withdrawing effects of the halogen substituents observed in other phenylboronic acids. mdpi.com Data for other compounds are illustrative and sourced from general chemical literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

A primary application of this compound in synthetic organic chemistry is its use as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. The specific nature of the aryl group, with its defined electronic and steric properties, makes this reagent particularly useful for introducing the 3-chloro-2,6-difluorophenyl moiety into complex molecules, a common structural motif in pharmaceuticals and agrochemicals.

The Suzuki-Miyaura coupling is the most prominent cross-coupling reaction employing boronic acids. byjus.com First reported by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction forms a new carbon-carbon single bond by coupling an organoboron species with an organohalide or triflate. wikipedia.orgmusechem.com this compound serves as an effective coupling partner in these reactions, valued for its stability, relatively low toxicity, and high functional group tolerance under the reaction conditions. byjus.comorganic-chemistry.org

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.comlibretexts.orgnumberanalytics.com The cycle consists of three fundamental steps:

Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium center. wikipedia.orgnrochemistry.com For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, OH⁻). organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species, [Ar'B(OH)₃]⁻. wikipedia.org This boronate then reacts with the Pd(II) complex. One proposed pathway involves the exchange of the halide on the palladium with a hydroxide or alkoxide from the base, which then facilitates the transfer of the aryl group from boron to palladium, forming a new diorganopalladium(II) complex, [ArPd(II)Ar'L₂]. nih.govacs.orgresearchgate.net

Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the diorganopalladium(II) complex are coupled together, forming the new C-C bond of the final product (Ar-Ar'). wikipedia.orgchemrxiv.org This step reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can then enter another catalytic cycle. libretexts.orgnumberanalytics.com The reductive elimination typically requires the two organic ligands to be in a cis orientation on the palladium center. libretexts.org

Table 2: The Suzuki-Miyaura Catalytic Cycle

| Step | Description | Palladium Oxidation State Change | Key Intermediates |

| 1. Oxidative Addition | Pd(0) catalyst inserts into the Ar-X bond. | Pd(0) → Pd(II) | L₂Pd(0), Ar-Pd(II)-X |

| 2. Transmetalation | The Ar' group from the boronate [Ar'B(OH)₃]⁻ replaces the X group on the Pd(II) center. | No Change | Ar-Pd(II)-X, Ar-Pd(II)-Ar' |

| 3. Reductive Elimination | The Ar and Ar' groups couple and leave the palladium center, forming the product. | Pd(II) → Pd(0) | Ar-Pd(II)-Ar', L₂Pd(0) |

L = Ligand (e.g., a phosphine)

The electronic nature of the boronic acid partner can influence the rate and efficiency of the Suzuki-Miyaura coupling, particularly the transmetalation step. The transfer of the aryl group from boron to palladium involves the boron-bound carbon acting as a nucleophile.

For this compound, the phenyl ring is substituted with three strong electron-withdrawing halogen atoms. This has two opposing effects. On one hand, the inductive withdrawal of electron density makes the aryl ring less nucleophilic, which can slow down the rate of its transfer to the electron-deficient Pd(II) center. acs.org Studies have shown that for arylboronic acids, electron-donating groups are generally beneficial for the reaction, while electron-withdrawing groups can be unfavorable. acs.orgdocumentsdelivered.com

Suzuki-Miyaura Coupling: A Primary Application

Ligand Effects and Catalyst Design

The efficacy of cross-coupling reactions involving this compound is profoundly influenced by the choice of catalyst and, specifically, the ligands coordinated to the metal center, which is typically palladium. lookchem.com The design of the catalyst system is critical for optimizing reaction yield, rate, and selectivity. In Suzuki-Miyaura couplings, ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. harvard.edu For electron-deficient arylboronic acids like this compound, the selection of an appropriate ligand is paramount.

Historically, phosphine (B1218219) ligands have been central to the development of powerful palladium catalysts. nih.gov Bulky and electron-rich phosphine and N-heterocyclic carbene (NHC) ligands are known to promote the oxidative addition of organohalides and subsequent reductive elimination. researchgate.net However, these same ligands can sometimes be detrimental in certain catalytic cycles, necessitating careful optimization for each specific substrate pairing. researchgate.net For instance, in the acylative Suzuki–Miyaura coupling, nitrile-functionalized NHC–Pd(II) complexes have shown high catalytic activity, with the stability and coordination of the complex being influenced by the removal of other coordinating species during the catalytic cycle. nih.gov The choice of base is also a critical parameter, with carbonates like K₂CO₃ and Cs₂CO₃ often providing good results, though the optimal choice is reaction-dependent. nih.gov

Table 1: Illustrative Effects of Catalyst, Ligand, and Base on a Model Acylative Suzuki-Miyaura Coupling

The following table demonstrates common optimization parameters for a model coupling reaction between phenylboronic acid and benzoyl chloride, reflecting principles applicable to reactions with this compound. Data adapted from a representative study. nih.gov

| Entry | Catalyst (mol%) | Ligand/Complex | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 0.1 | (NHC)PdCl₂(Py) | K₂CO₃ | Toluene | 110 | 98 |

| 2 | 0.05 | (NHC)PdCl₂(Py) | K₂CO₃ | Toluene | 110 | 81 |

| 3 | 0.1 | (NHC)PdCl₂(Py) | Cs₂CO₃ | Toluene | 110 | 95 |

| 4 | 0.1 | (NHC)PdCl₂(Py) | KOH | Toluene | 110 | 45 |

| 5 | 0.1 | (NHC)PdCl₂(Py) | NEt₃ | Toluene | 110 | 32 |

| 6 | 0.1 | (NHC)PdCl₂(Py) | K₂CO₃ | Dioxane | 110 | 75 |

| 7 | - | None | K₂CO₃ | Toluene | 110 | 0 |

Stereochemical Aspects and Control

A key feature of the Suzuki-Miyaura reaction is that it generally proceeds with retention of stereochemistry, particularly with respect to the geometry of vinyl partners. harvard.edu This is crucial when synthesizing geometrically defined olefins. When this compound is coupled with a Z-alkenyl halide, the desired product is expected to retain the Z-olefin geometry. organic-chemistry.org However, side reactions such as Z-to-E isomerization can occur, and the extent of this isomerization is dictated primarily by the ligand on the palladium catalyst. lookchem.comorganic-chemistry.org

Research has shown that the choice of ligand is the most critical factor in controlling the stereochemical outcome. organic-chemistry.org For example, in couplings with Z-alkenyl halides, catalysts like Pd(P(o-Tol)₃)₂ have been identified as superior for maintaining the Z-geometry of the double bond, outperforming other systems under mild conditions. organic-chemistry.org The mechanism of isomerization may involve intermediates like a zwitterionic palladium carbene, the formation of which is influenced by both the ligand and the specific substrates. organic-chemistry.org Therefore, achieving high stereochemical fidelity in reactions with this compound requires careful catalyst selection to ensure the desired stereoisomer is produced with high purity. richmond.edu

Other Cross-Coupling Reactions (e.g., Chan-Lam-Evans Coupling, Petasis Reaction)

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important cross-coupling transformations.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids and amines or alcohols, respectively. wikipedia.orgnih.gov A significant advantage of the CLE coupling is that it can often be conducted at room temperature and is tolerant of air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism involves a copper(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org The reaction's efficiency can be improved through the use of various ligands, such as pyridines or phenanthroline-based systems. wikipedia.orgnih.gov

The Petasis reaction , also known as the borono-Mannich reaction, is a versatile multi-component reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgnih.gov This reaction is highly valued for its ability to generate molecular complexity in a single step. organic-chemistry.org The scope of the boronic acid component includes electron-poor arylboronic acids, although these substrates may require elevated temperatures to achieve good conversion. organic-chemistry.org The reaction proceeds through the formation of an intermediate from the amine and carbonyl, which then undergoes nucleophilic attack by the organic group from the boronic acid. organic-chemistry.org The Petasis reaction is utilized in the synthesis of a wide variety of compounds, including unnatural α-amino acids and other biologically relevant scaffolds. wikipedia.orgnih.gov

Nickel-Catalyzed C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have emerged as effective systems for this transformation. rsc.org The reaction of a bis(NHC) nickel(0) complex, such as [Ni(Mes₂Im)₂], with polyfluorinated arenes can lead to the oxidative insertion of the nickel into a C-F bond. rsc.orgnih.gov This activation step forms a nickel fluoroaryl fluoride (B91410) complex, which can then be used in further transformations. rsc.org

One notable application is the nickel-catalyzed defluoroborylation of polyfluoroarenes, which converts a C-F bond into a C-B bond using a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This process allows for the synthesis of fluoroaryl boronic acid esters from readily available polyfluoroaromatics. nih.gov Mechanistic investigations suggest that the C-F bond activation by the nickel(0) complex can be fast, even at ambient temperatures, and may proceed through a radical pathway depending on the specific substrates. rsc.org

Electrophilic Nature of the Boron Atom and Nucleophilic Attack

The reactivity of this compound is fundamentally governed by the electrophilic character of its boron atom. The presence of three strongly electron-withdrawing halogen substituents (two fluorine, one chlorine) on the aromatic ring significantly depletes electron density from the ring and, by extension, from the attached boronic acid moiety. This inductive effect makes the boron atom more electron-deficient and thus a stronger Lewis acid compared to phenylboronic acid or its electron-donating derivatives.

This enhanced electrophilicity is crucial for its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the catalytic cycle is typically initiated by the reaction of the boronic acid with a base (e.g., hydroxide or alkoxide) to form a more nucleophilic boronate complex, [ArB(OH)₃]⁻. harvard.edu The increased Lewis acidity of the boron in this compound facilitates this initial nucleophilic attack by the base, a key activation step preceding transmetalation to the palladium center. harvard.edu Similarly, in the Chan-Lam-Evans and Petasis reactions, the electrophilic boron atom plays a central role in the formation of key intermediates that enable the transfer of the 3-chloro-2,6-difluorophenyl group. nih.govorganic-chemistry.org

Protodeboronation and Other Side Reactions

A primary competing pathway and common side reaction for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement by a carbon-hydrogen bond. ed.ac.uk This process is particularly problematic for electron-deficient arylboronic acids, such as this compound, especially under the basic aqueous conditions often employed in cross-coupling reactions. ed.ac.ukresearchgate.net Protodeboronation leads to the consumption of the boronic acid reagent, reducing the yield of the desired coupled product and generating an undesired arene byproduct (1-chloro-2,6-difluorobenzene).

Studies have shown that the decomposition of 2,6-dihalogenated arylboronic acids is significantly accelerated in alkaline media. researchgate.net The mechanism of base-promoted protodeboronation involves the formation of the boronate anion [ArB(OH)₃]⁻, which is more susceptible to cleavage. researchgate.net For 2,6-difluorophenylboronic acid, the rate of protodeboronation shows a simple rise as the pH increases above the pKa of the boronic acid, which is consistent with a unimolecular decomposition of the resulting boronate. researchgate.net In some cases, disproportionation of the boronic acid to form borinic acids (Ar₂BOH) can also occur as a competing side reaction. ed.ac.uk

Factors Influencing Stability and Reactivity

Table 2: Key Factors Influencing the Stability of Arylboronic Acids

This table summarizes general factors affecting the stability of arylboronic acids, with specific relevance to electron-deficient substrates like this compound.

| Factor | Effect on Stability | Rationale |

| pH | Decreased stability at high pH (above pKa) | Formation of the boronate anion [ArB(OH)₃]⁻, which is more prone to protodeboronation. researchgate.net |

| Electronic Effects | Electron-withdrawing groups can accelerate protodeboronation | The C-B bond is polarized and weakened, making it more susceptible to cleavage, particularly in the boronate form. researchgate.net |

| Protecting Groups | Increased stability | Conversion to boronic esters (e.g., pinacol (B44631) esters) or trifluoroborates protects the C-B bond from premature cleavage. harvard.edued.ac.uk |

| Solvent | Varies; anhydrous conditions can suppress hydrolysis-dependent pathways | Protodeboronation often involves water. Anhydrous conditions can improve stability. ed.ac.uk |

| Temperature | Decreased stability at higher temperatures | As with most reactions, decomposition rates generally increase with temperature. |

To mitigate the issue of protodeboronation and improve stability during synthesis and storage, arylboronic acids are often converted into more robust derivatives. harvard.edu Common strategies include the formation of boronic esters, such as pinacol esters (Ar-B(pin)), or potassium aryltrifluoroborate salts (Ar-BF₃K). harvard.educhemscene.com These derivatives are generally more stable to chromatography and less prone to premature decomposition. harvard.edu In catalytic reactions, they can function as "slow-release" sources of the boronic acid, maintaining a low concentration of the active species and suppressing side reactions like protodeboronation. harvard.edu

Strategies for Minimizing Undesired Transformations

The utility of this compound in cross-coupling reactions can be hampered by undesired transformations, with protodeboronation being a significant side reaction. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-chloro-2,4-difluorobenzene (B74516) and a reduction in the yield of the desired coupled product. Several strategies have been developed to mitigate this and other unwanted reactions.

One effective approach is the use of boronic acid derivatives . These derivatives can offer enhanced stability compared to the free boronic acid, minimizing decomposition pathways.

Organotrifluoroborates: Potassium trifluoroborate salts are crystalline solids that exhibit greater stability than their corresponding boronic acids. They are less prone to protodeboronation and can participate directly in cross-coupling reactions or slowly release the boronic acid in situ.

N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are another class of highly stable, crystalline, and air-stable derivatives. nih.gov They are particularly useful for "slow-release" strategies in cross-coupling reactions. nih.govresearchgate.net Under specific basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid at a controlled rate. This maintains a low concentration of the reactive boronic acid in the reaction mixture, which kinetically favors the desired cross-coupling pathway over the competing protodeboronation. nih.govresearchgate.netresearchgate.net This strategy has proven effective for a range of unstable boronic acids, including various heteroaryl and vinyl MIDA boronates. nih.govnih.gov

Optimization of reaction conditions is another critical factor in suppressing undesired transformations.

Catalyst and Ligand Systems: The choice of palladium catalyst and ligand is paramount. The development of highly active catalysts allows for rapid catalytic turnover, which can outcompete the rate of protodeboronation. researchgate.net For challenging substrates like polyfluorophenylboronic acids, specialized precatalysts have been designed to form the active catalytic species under mild conditions where boronic acid decomposition is minimized. acs.org

Solvent and Temperature: Mechanistic studies on Cu-mediated fluorination of arylboronic acids have revealed that high temperatures and the use of strong donor ligands (e.g., acetonitrile, pyridine) can promote protodeboronation. beilstein-journals.org Conversely, employing a ligandless procedure in a less coordinating solvent like tert-butanol (B103910) (t-BuOH) at lower temperatures has been shown to significantly minimize this side reaction. beilstein-journals.org

pH Control: The pH of the reaction medium plays a crucial role in the stability of boronic acids. For many arylboronic acids, protodeboronation is accelerated at both high and low pH. Maintaining a constant, optimal pH throughout the reaction can significantly improve the selectivity towards the desired product in Suzuki-Miyaura reactions. nih.gov

The following table summarizes the impact of different strategies on minimizing protodeboronation for arylboronic acids, principles that are applicable to this compound.

| Strategy | Approach | Mechanism of Suppression | Key Findings |

| Derivative Formation | Use of MIDA boronates | Slow, controlled release of the boronic acid, keeping its concentration low. | Uniformly excellent yields (90-96%) in couplings with aryl chlorides, a significant improvement over using the free boronic acid. nih.gov |

| Use of organotrifluoroborates | Increased stability of the boron reagent compared to the boronic acid. | More robust and less prone to protodeboronation under coupling conditions. | |

| Reaction Condition Optimization | Ligandless procedure in t-BuOH | Avoids acceleration of protodeboronation by strong donor ligands. | Minimized protodeboronation in Cu-mediated fluorination at lower temperatures (60 °C). beilstein-journals.org |

| Maintaining constant pH | Avoids pH ranges where protodeboronation is accelerated. | Improved selectivity for the desired cross-coupling product in Suzuki-Miyaura reactions. nih.gov | |

| Use of advanced Pd precatalysts | Fast generation of the active catalyst allows coupling to occur at lower temperatures before significant decomposition. | Efficient coupling of polyfluorophenylboronic acids at room temperature or 40 °C. acs.org |

Chelation-Assisted Reactivity

Chelation, the formation of a cyclic complex between a metal center and a ligand with two or more donor atoms, can be a powerful tool to control and enhance the reactivity of substrates in cross-coupling reactions. In the context of this compound, while direct studies are limited, the principles of chelation-assisted reactivity observed with structurally similar ortho-substituted phenylboronic acids can provide valuable insights.

A key application of this concept is in directed ortho-C–H functionalization . Although the boronic acid moiety itself is the reactive site in Suzuki-Miyaura coupling, the presence of substituents on the phenyl ring can influence the reaction through chelation. For instance, an ortho-substituent with a donor atom (e.g., methoxy (B1213986) group) can coordinate to the palladium center during the catalytic cycle. This coordination can influence the regioselectivity and efficiency of the coupling reaction.

Mechanistic studies on the Suzuki-Miyaura reaction of ortho-methoxyphenylboronic acid have suggested that an O-chelation effect in the transition state can govern the selectivity of the reaction. beilstein-journals.org This type of intramolecular coordination can stabilize key intermediates and influence the stereochemical outcome in the formation of atropisomeric biaryls. beilstein-journals.org While the fluorine and chlorine substituents on this compound are not typically considered strong chelating groups in the same manner as an ether or an amine, the potential for weak interactions with the palladium catalyst cannot be entirely dismissed and may play a subtle role in its reactivity profile.

The strategic placement of a directing group on a reactant can facilitate otherwise challenging transformations. While not directly involving chelation from the boronic acid itself, a coupling partner bearing a chelating moiety can bring the catalytic center in proximity to the reaction site, thereby promoting the desired bond formation. This strategy has been successfully employed in various palladium-catalyzed cross-coupling reactions.

The table below outlines the general principles of how chelation can assist in cross-coupling reactions, which are relevant to the potential reactivity of this compound.

| Chelation Strategy | Description | Potential Impact on Reactivity | Example from Literature (General) |

| Substrate-Based Chelation | An ortho-substituent on the boronic acid (or coupling partner) with a donor atom coordinates to the metal catalyst. | Can influence regioselectivity, enhance reaction rates, and control stereochemistry in the formation of atropisomers. | ortho-methoxyphenylboronic acid shows a chelation effect in the transition state of Suzuki-Miyaura coupling, affecting product distribution. beilstein-journals.org |

| Transient Directing Groups | A directing group is temporarily installed on a substrate to facilitate a specific transformation and is subsequently removed. | Enables site-selective functionalization of otherwise unreactive positions. | A transient directing group strategy has been used for the enantioselective arylfluorination of alkenes using arylboronic acids. colab.ws |

Spectroscopic and Computational Characterization of 3 Chloro 2,6 Difluorophenylboronic Acid

Spectroscopic Techniques for Structural Elucidation

The structural analysis of 3-Chloro-2,6-difluorophenylboronic acid relies on a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the specific arrangement of atoms and functional groups within the molecule. These methods provide detailed information on the chemical environment of individual nuclei and the nature of chemical bonds, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, a comprehensive analysis would involve the use of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region would likely display two distinct signals for the two non-equivalent aromatic protons. The proton at the C5 position is expected to appear as a triplet of doublets, and the proton at the C4 position as a triplet of doublets, due to coupling with the adjacent fluorine and hydrogen atoms. The protons of the B(OH)₂ group are typically broad and may exchange with solvent, making their observation dependent on the solvent and concentration.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| ~8.0 - 8.2 | br s | - | B(OH)₂ |

| ~7.4 - 7.6 | t | ~8-9 | H-4 |

| ~7.1 - 7.3 | t | ~8-9 | H-5 |

Note: Predicted data generated from computational models and may not reflect experimental values.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling. The carbon atom attached to the boron (C1) is often broad and may be difficult to observe due to the quadrupolar nature of the boron nucleus. The carbons bearing fluorine atoms (C2 and C6) would appear as doublets with large coupling constants. The remaining carbon atoms would also show characteristic shifts and couplings.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Coupling (JCF) (Hz) | Assignment |

|---|---|---|

| ~160 - 165 (dd) | ~250, ~15 | C2-F, C6-F |

| ~135 - 140 (t) | ~10 | C4 |

| ~130 - 135 (d) | ~5 | C3-Cl |

| ~120 - 125 (t) | ~20-25 | C5 |

| ~110 - 115 | - | C1-B |

Note: Predicted data generated from computational models and may not reflect experimental values. The signal for C1 is often not observed.

¹¹B NMR spectroscopy is particularly useful for studying boron-containing compounds. The chemical shift of the boron nucleus is indicative of its coordination state. For a trigonal planar arylboronic acid like this compound, a single, relatively broad signal is expected. The chemical shift for arylboronic acids typically falls in the range of 27 to 33 ppm relative to BF₃·OEt₂. sdsu.edu The presence of electron-withdrawing groups on the aromatic ring can influence the chemical shift.

Predicted ¹¹B NMR Data

| Chemical Shift (δ) (ppm) | Linewidth (Hz) | Assignment |

|---|---|---|

| ~28 - 32 | Broad | B(OH)₂ |

Note: Predicted data based on typical values for arylboronic acids. sdsu.edu

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, two distinct fluorine environments are present, which would give rise to two signals in the ¹⁹F NMR spectrum. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The presence of the chlorine and boronic acid groups will affect the shielding of the fluorine nuclei. Computational methods can be used to predict these chemical shifts with reasonable accuracy. nih.govresearchgate.net

Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ -110 to -115 | F (at C2) |

| ~ -120 to -125 | F (at C6) |

Note: Predicted data generated from computational models relative to CFCl₃ and may not reflect experimental values. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, characteristic absorption bands are expected for the O-H, B-O, C-F, and aromatic C-H and C=C bonds. The O-H stretching vibrations of the boronic acid group typically appear as a broad band in the region of 3200-3600 cm⁻¹, often indicating hydrogen bonding. cdnsciencepub.comresearchgate.net The B-O stretching vibration is expected around 1330-1380 cm⁻¹. cdnsciencepub.comresearchgate.net The C-F stretching vibrations typically appear in the 1100-1400 cm⁻¹ region.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3200 - 3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3000 - 3100 | Medium to Weak | Aromatic C-H stretch |

| ~1600 - 1620 | Medium | Aromatic C=C stretch |

| ~1450 - 1500 | Medium | Aromatic C=C stretch |

| ~1330 - 1380 | Strong | B-O stretch |

| ~1100 - 1400 | Strong | C-F stretch |

| ~700 - 800 | Strong | C-Cl stretch |

Note: Based on characteristic vibrational frequencies for similar compounds. cdnsciencepub.comresearchgate.netvscht.cz

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, providing essential information about a molecule's mass and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of boronic acids. nih.gov It allows for the gentle transfer of ions from solution into the gas phase, which is critical for studying their chemical behavior and for the characterization of their molecular conjugates. nih.gov This method is instrumental in understanding the gas-phase chemistry of arylboronic acids within the ion source of a mass spectrometer. nih.gov

For this compound, predicted ESI-MS data provides insight into its expected behavior under mass spectrometric conditions. The data includes the mass-to-charge ratio (m/z) for various adducts that the molecule is expected to form. uni.lu

Table 1: Predicted ESI-MS Data for this compound Adducts

| Adduct | Mass-to-Charge (m/z) |

|---|---|

| [M+H]⁺ | 193.00338 |

| [M-H]⁻ | 190.98882 |

| [M+Na]⁺ | 214.98532 |

| [M+K]⁺ | 230.95926 |

| [M+NH₄]⁺ | 210.02992 |

| [M+H-H₂O]⁺ | 174.99336 |

| [M+HCOO]⁻ | 236.99430 |

Data sourced from predicted values. uni.lu

X-ray Crystallography (where applicable)

While specific experimental X-ray crystallographic data for this compound is not available in the reviewed literature, the standard application of this technique to similar organoboron compounds is well-documented. In typical studies, single-crystal X-ray diffraction analysis reveals the molecule's conformation, puckering parameters if applicable, and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net The experimentally determined geometric parameters from X-ray diffraction are frequently compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) to validate the computational models. researchgate.net

Computational Chemistry Studies

Computational chemistry provides powerful theoretical tools to investigate the structural and electronic properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For studies on related aromatic and heterocyclic compounds, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is commonly employed in conjunction with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to achieve a high level of accuracy. researchgate.netnih.govnih.gov These calculations are fundamental for geometry optimization and the prediction of spectroscopic data.

Geometry optimization is a computational process where DFT is used to find the most stable three-dimensional structure of a molecule, corresponding to its lowest energy conformation. researchgate.net This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. For related chloro-substituted molecules, DFT calculations have been successfully used to determine the optimized molecular geometry, which often shows good agreement with experimental data from X-ray crystallography. researchgate.net

Table 2: Illustrative Parameters Determined via DFT Geometry Optimization

| Parameter Type | Description | Example Atoms (in a phenylboronic acid) |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C-C, C-H, C-Cl, C-F, B-C, B-O, O-H |

| Bond Angle | The angle formed between three connected atoms. | C-C-C, C-C-B, O-B-O |

| Dihedral Angle | The angle between two intersecting planes, used to define molecular conformation. | C-C-C-C, F-C-C-B |

Following geometry optimization, DFT calculations can be extended to predict a range of spectroscopic parameters, which are invaluable for interpreting experimental spectra. nih.gov

Vibrational Frequencies: Theoretical vibrational wavenumbers for FT-IR and FT-Raman spectra can be calculated. These results are typically scaled by a correction factor to account for anharmonicity and achieve better concordance with experimental spectra, aiding in the assignment of fundamental vibrational modes. nih.gov

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). nih.gov These theoretical predictions are often correlated with experimental spectra to confirm structural assignments. researchgate.net

Electronic Properties: Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic properties, such as electronic absorption wavelengths (UV-Vis spectra), excitation energies, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Density Functional Theory (DFT) Calculations

Thermodynamic Investigations

Detailed experimental thermodynamic investigations, such as calorimetric measurements to determine the enthalpy of formation or Gibbs free energy of this compound, are not readily found in published scientific literature. Thermodynamic properties are often computed using quantum mechanical methods; however, specific studies detailing these calculations for this compound are also sparse.